4-(1,3-dithiolan-2-yl)-N-(3-hydroxypyridin-2-yl)benzamide
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Overview
Description
4-(1,3-dithiolan-2-yl)-N-(3-hydroxypyridin-2-yl)benzamide is a synthetic organic compound that features a benzamide core substituted with a 1,3-dithiolan ring and a hydroxypyridinyl group. Compounds with such structures are often studied for their potential biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-dithiolan-2-yl)-N-(3-hydroxypyridin-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the 1,3-dithiolan ring: This can be achieved by reacting a suitable dithiol with an appropriate aldehyde or ketone under acidic conditions.
Attachment of the benzamide core: The 1,3-dithiolan intermediate can be coupled with a benzoyl chloride derivative in the presence of a base such as triethylamine.
Introduction of the hydroxypyridinyl group: This step might involve a nucleophilic substitution reaction where the benzamide intermediate reacts with a hydroxypyridine derivative under basic conditions.
Industrial Production Methods
Industrial production of such compounds would typically involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-dithiolan-2-yl)-N-(3-hydroxypyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The dithiolan ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to modify the functional groups.
Substitution: The hydroxypyridinyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives of the benzamide core.
Substitution: Functionalized benzamide derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or activator of specific enzymes or receptors.
Medicine: As a candidate for drug development, particularly in targeting diseases involving oxidative stress or specific enzyme pathways.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(1,3-dithiolan-2-yl)-N-(3-hydroxypyridin-2-yl)benzamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The dithiolan ring and hydroxypyridinyl group could play crucial roles in these interactions, either through covalent bonding or non-covalent interactions such as hydrogen bonding and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
4-(1,3-dithiolan-2-yl)-N-(3-hydroxyphenyl)benzamide: Similar structure but with a hydroxyphenyl group instead of a hydroxypyridinyl group.
4-(1,3-dithiolan-2-yl)-N-(3-methoxypyridin-2-yl)benzamide: Similar structure but with a methoxypyridinyl group instead of a hydroxypyridinyl group.
Uniqueness
4-(1,3-dithiolan-2-yl)-N-(3-hydroxypyridin-2-yl)benzamide is unique due to the presence of both the dithiolan ring and the hydroxypyridinyl group, which might confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
4-(1,3-dithiolan-2-yl)-N-(3-hydroxypyridin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S2/c18-12-2-1-7-16-13(12)17-14(19)10-3-5-11(6-4-10)15-20-8-9-21-15/h1-7,15,18H,8-9H2,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZLWSWLSUBSJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(S1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC=N3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060968-92-4 |
Source
|
Record name | 4-(1,3-dithiolan-2-yl)-N-(3-hydroxypyridin-2-yl)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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